5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C11H13N3OS. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a thiadiazole ring substituted with a dimethylphenoxy group.
Scientific Research Applications
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets within bacterial cells .
Mode of Action
It may be hypothesized that, like other thiadiazole derivatives, it could interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial cell death .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be hypothesized that this compound may lead to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dimethylphenol with appropriate thiadiazole precursors under controlled conditions. One common method includes the use of thionyl chloride and triethylamine as reagents, which facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
- 5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone)
Uniqueness
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSWNVTBJDHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN=C(S2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350662 |
Source
|
Record name | 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119869-04-4 |
Source
|
Record name | 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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